

# Spectroscopic Profile of N-(2-cyanoethyl)glycine: A Technical Guide

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## Compound of Interest

Compound Name: **N-(2-cyanoethyl)glycine**

Cat. No.: **B018384**

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-cyanoethyl)glycine** (CAS No. 3088-42-4), a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-(2-cyanoethyl)glycine**.

### <sup>1</sup>H NMR Spectroscopic Data

Solvent: Deuterium Oxide (D<sub>2</sub>O) Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.95	s	2H	-CH <sub>2</sub> - (glycine moiety)
3.45	t	2H	-N-CH <sub>2</sub> -
2.90	t	2H	-CH <sub>2</sub> -CN

s = singlet, t = triplet

## <sup>13</sup>C NMR Spectroscopic Data

Solvent: Deuterium Oxide (D<sub>2</sub>O) Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift ( $\delta$ ) ppm	Assignment
175.0	C=O (Carboxylic acid)
118.5	-CN (Nitrile)
48.0	-CH <sub>2</sub> - (glycine moiety)
45.5	-N-CH <sub>2</sub> -
15.0	-CH <sub>2</sub> -CN

## Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400-2500 (broad)	O-H stretch (Carboxylic acid)
2250	C≡N stretch (Nitrile)
1710	C=O stretch (Carboxylic acid)
1620	N-H bend (Amine)
1400	O-H bend (Carboxylic acid)
1120	C-N stretch (Amine)

## Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
128	5	[M] <sup>+</sup> (Molecular Ion)
83	100	[M - COOH] <sup>+</sup>
54	85	[CH <sub>2</sub> =CH-CN] <sup>+</sup>
42	95	[CH <sub>2</sub> =C=NH] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

## Sample Preparation

A sample of **N-(2-cyanoethyl)glycine** (purity >98%) was obtained from a commercial supplier. For NMR analysis, approximately 10 mg of the compound was dissolved in 0.5 mL of deuterium oxide (D<sub>2</sub>O). For IR spectroscopy, a KBr pellet was prepared by grinding a small amount of the solid sample with potassium bromide. For mass spectrometry, the sample was introduced directly into the ion source.

## NMR Spectroscopy

Proton (<sup>1</sup>H) and Carbon-13 (<sup>13</sup>C) NMR spectra were recorded on a Varian A-60 spectrometer. The <sup>1</sup>H NMR spectrum was acquired at 60 MHz and the <sup>13</sup>C NMR spectrum at 15 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a KBr pellet over a scanning range of 4000 to 400 cm<sup>-1</sup>.

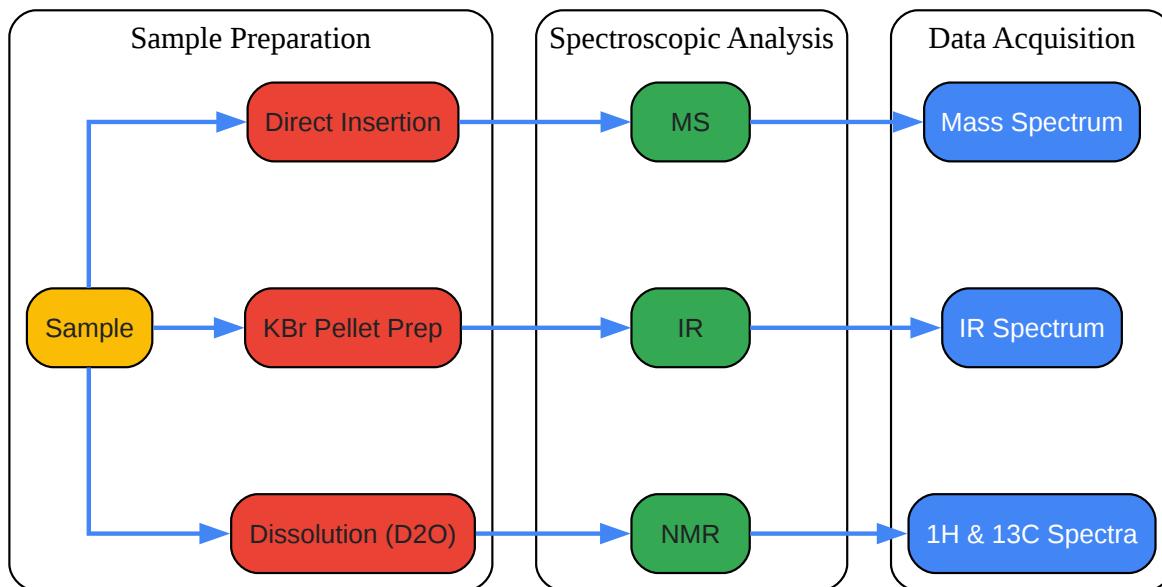
## Mass Spectrometry

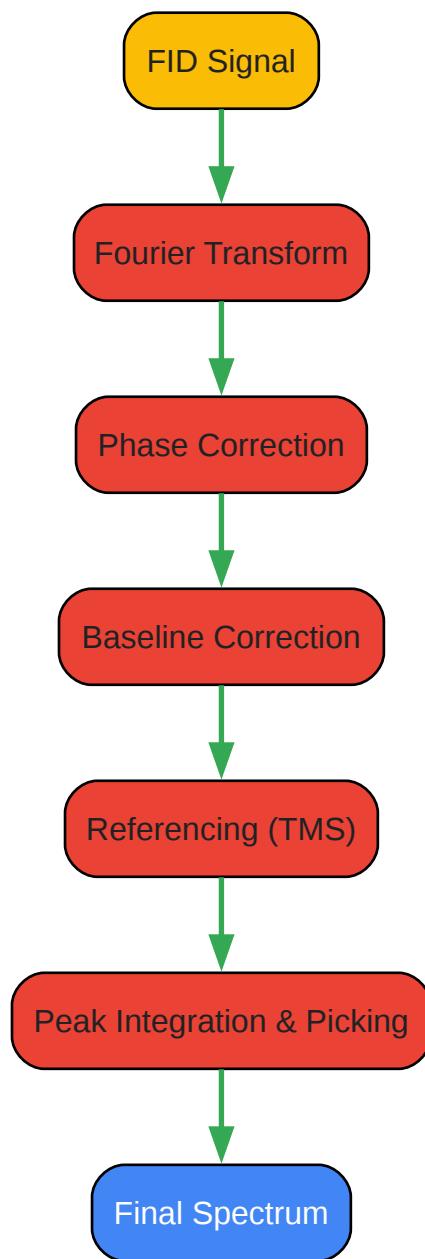
Mass spectral data was collected using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced via a direct insertion probe, and the spectrum was

obtained using electron ionization (EI) at 70 eV.

## Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **N-(2-cyanoethyl)glycine**.





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